molecular formula C15H10ClFN2O B5775801 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole CAS No. 6180-87-6

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5775801
CAS No.: 6180-87-6
M. Wt: 288.70 g/mol
InChI Key: GIODTZYNSHHFKU-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole is a synthetic chemical reagent intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use. The 1,2,4-oxadiazole ring is a privileged structure in medicinal and agrochemical chemistry due to its favorable properties, including metabolic stability and its ability to act as a bioisostere for ester and amide functionalities . This scaffold is found in compounds with a broad spectrum of documented biological activities, such as antibacterial, antifungal, and insecticidal properties . The specific substitution pattern on this compound—featuring a 2-chloro-6-fluorobenzyl group at the 3-position and a phenyl group at the 5-position of the 1,2,4-oxadiazole core—is designed to explore structure-activity relationships in the development of novel active molecules. The incorporation of halogen atoms is a common strategy in lead optimization to influence properties like lipophilicity and metabolic stability. Researchers investigating new agrochemicals may find this compound of particular interest. Similar 1,2,4-oxadiazole derivatives have demonstrated promising activity against various plant pathogens, including bacteria like Xanthomonas oryzae (Xoo) and fungi such as Rhizoctonia solani . Its structural features make it a valuable template for creating novel agents to combat crop diseases. This product is offered for research use only. It is not intended for personal, human, or veterinary use. Researchers should handle this material with appropriate care in a laboratory setting, adhering to all relevant safety protocols.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-12-7-4-8-13(17)11(12)9-14-18-15(20-19-14)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIODTZYNSHHFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358029
Record name 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-87-6
Record name 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable precursor to form the desired oxadiazole ring. One common method involves the use of hydrazine derivatives and carboxylic acids under specific reaction conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds, including 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole, exhibit promising antimicrobial properties. Studies have shown that modifications to the oxadiazole ring can enhance activity against various bacterial strains. For instance, a study highlighted the synthesis of several oxadiazole derivatives that displayed significant antibacterial effects, suggesting potential for development as new antimicrobial agents .

Anticancer Properties
Oxadiazoles are known for their anticancer activities. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .

Material Science

Fluorescent Properties
The compound's unique structural features allow it to function as a fluorescent probe in various applications. Its fluorescence properties have been exploited in biological imaging and sensing technologies. Research has shown that oxadiazole derivatives can be used in the development of fluorescent sensors that detect metal ions or other environmental pollutants, thus contributing to environmental monitoring efforts .

Polymer Chemistry
In material science, this compound can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve the thermal properties of the resulting materials, making them suitable for high-performance applications such as coatings and electronic devices .

Case Studies

StudyFocusFindings
Okmanov et al. (2023)Synthesis and Crystal Structure AnalysisDemonstrated successful synthesis of oxadiazole derivatives with potential applications in drug design due to their structural diversity and biological activity .
Antimicrobial StudiesActivity against bacterial strainsHighlighted the effectiveness of oxadiazole derivatives as potential antimicrobial agents with significant activity against resistant strains .
Fluorescent Sensor DevelopmentEnvironmental MonitoringDeveloped a fluorescent sensor utilizing oxadiazole compounds for detecting heavy metals in water samples, showcasing its practical application in environmental science .

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects

  • 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201-68-9) :
    This analog replaces the 2-chloro-6-fluorobenzyl group with a simpler chloromethyl substituent. It has a lower molecular weight (194.62 g/mol) and a melting point of 64°C . The absence of fluorine and aromatic substitution reduces steric bulk and lipophilicity compared to the target compound.

  • 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate (CAS 1351633-71-0) :
    This derivative incorporates an azetidine ring and cyclopropyl group, increasing molecular weight (397.8 g/mol) and structural complexity . The azetidine moiety may enhance binding specificity to biological targets, while the oxalate salt improves solubility.

Key Structural Differences

Compound Substituents (Position 3) Molecular Weight (g/mol) Notable Features
Target Compound 2-Chloro-6-fluorobenzyl 296.71 Balanced lipophilicity, dual halogens
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole Chloromethyl 194.62 Simpler structure, lower steric bulk
Azetidine-containing analog Azetidinyl-cyclopropyl 397.80 Enhanced rigidity, salt formation

Comparison with 1,3,4-Oxadiazole Isomers

1,3,4-Oxadiazoles differ in nitrogen positioning, altering electronic properties and biological activity:

  • 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives: These compounds exhibit anti-breast cancer activity via estrogen receptor binding (PDB ID: 3ERT) .
  • Target Compound (1,2,4-Oxadiazole) :
    The 1,2,4-isomer may display distinct binding modes due to altered dipole moments and hydrogen-bonding capacity. The benzyl group’s chloro and fluoro substituents could improve membrane permeability relative to nitro/bromo analogs.

Physicochemical Property Analysis

Available data for analogs suggest trends:

Property 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole Target Compound (Predicted)
Melting Point 64°C Likely higher (bulky benzyl)
Boiling Point 316.9°C >300°C (similar backbone)
Lipophilicity (LogP) ~2.5 (estimated) Higher (fluorine addition)

The fluorine atom in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs.

Biological Activity

3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chloro and fluorine substituent on the benzyl moiety, which can enhance its pharmacological properties.

The molecular formula of this compound is C15H12ClFN2OC_{15}H_{12}ClFN_2O, with a molecular weight of approximately 290.72 g/mol. The structure features an oxadiazole ring that is known for its stability and ability to mimic various functional groups in biological systems.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study assessing various oxadiazoles, compounds similar to this compound demonstrated potent antibacterial and antifungal activities. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 750 µg/mL against certain fungal pathogens .

Compound MIC (µg/mL) Activity
This compoundTBDAntibacterial/Fungal
3d750Antifungal
3eTBDAntibacterial

Antitumor Activity

Oxadiazole derivatives have also been explored for their antitumor potential. In vitro studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing significant activity with IC50 values in the low micromolar range .

Cell Line IC50 (mM) Compound
HCT-116TBDThis compound
PC-3TBDSimilar oxadiazole derivatives

Antioxidant Activity

The antioxidant properties of oxadiazole compounds have been assessed using the DPPH radical scavenging method. Compounds similar to this compound showed significant radical scavenging activity ranging from 32% to 87% at a concentration of 25 µM .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazoles is influenced by their structural features. The presence of electron-withdrawing groups like chloro and fluoro enhances the activity against microbial strains and cancer cells. Studies suggest that modifications on the phenyl ring can significantly impact both the potency and selectivity of these compounds .

Case Studies

  • Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. Compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Antitumor Studies : In a comparative study involving several oxadiazoles, those with halogenated phenyl groups demonstrated superior antiproliferative effects in vitro against human cancer cell lines. The study highlighted that structural modifications could lead to improved therapeutic profiles .

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